molecular formula C46H80NO8P B1261458 [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 85082-02-6

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1261458
CAS No.: 85082-02-6
M. Wt: 806.1 g/mol
InChI Key: ZZSZQATYGVHNLZ-PUMLCSCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is a type of phosphatidylcholine, which is a glycerophospholipid. In this compound, a phosphorylcholine moiety occupies a glycerol substitution site. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphatidylcholines can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of glycerol with fatty acids, followed by the addition of a phosphorylcholine group. The reaction conditions typically require the presence of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of phosphatidylcholines often involves the extraction of these compounds from natural sources such as egg yolk, soybeans, and other plant and animal tissues. The extraction process can be carried out using solvents like hexane, ethanol, acetone, petroleum ether, or benzene. Mechanical extraction methods are also employed to obtain high-purity phosphatidylcholines .

Chemical Reactions Analysis

Types of Reactions

Phosphatidylcholines, including “[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate,” can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and functions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction conditions typically involve controlled temperatures and the presence of catalysts.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under specific temperature and solvent conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, with reaction conditions tailored to the specific substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Phosphatidylcholines, including “[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate,” have numerous scientific research applications:

Mechanism of Action

Phosphatidylcholines exert their effects primarily through their role in cell membranes. They contribute to membrane fluidity and serve as precursors for signaling molecules. The molecular targets include membrane proteins and enzymes involved in lipid metabolism. The pathways involved often relate to cellular signaling and membrane dynamics .

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylethanolamine: Another glycerophospholipid with an ethanolamine moiety instead of phosphorylcholine.

    Phosphatidylserine: Contains a serine moiety and is involved in cell signaling and apoptosis.

    Phosphatidylinositol: Involved in signaling pathways and membrane trafficking.

Uniqueness

“[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is unique due to its specific fatty acid composition, which includes linoleic acid (18:2) and arachidonic acid (20:4). This composition influences its role in cellular processes and its behavior in biological systems .

Properties

CAS No.

85082-02-6

Molecular Formula

C46H80NO8P

Molecular Weight

806.1 g/mol

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14-17,20-22,24-25,27,31,33,44H,6-13,18-19,23,26,28-30,32,34-43H2,1-5H3/b16-14-,17-15-,22-20-,24-21-,27-25-,33-31-/t44-/m1/s1

InChI Key

ZZSZQATYGVHNLZ-PUMLCSCDSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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